molecular formula C16H20N2O7 B120568 1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione CAS No. 960257-46-9

1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione

Cat. No. B120568
M. Wt: 352.34 g/mol
InChI Key: OYRSKXCXEFLTEY-UHFFFAOYSA-N
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Description

The compound 1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione is a derivative of pyrrole-2,5-dione, which is a core structure in various organic compounds with potential applications in medicinal chemistry and materials science. The pyrrole-2,5-dione moiety is known for its electron-accepting properties and its ability to form stable heterocyclic compounds.

Synthesis Analysis

The synthesis of pyrrole-2,5-dione derivatives often involves palladium-catalyzed reactions, such as the Suzuki coupling, which is a common method for creating carbon-carbon bonds between aromatic compounds . The synthesis of the specific compound is not detailed in the provided papers, but similar compounds are typically synthesized through stepwise reactions that introduce various substituents to the pyrrole-2,5-dione core.

Molecular Structure Analysis

The molecular structure of pyrrole-2,5-dione derivatives is characterized by the presence of a five-membered lactam ring with two carbonyl groups at the 2 and 5 positions. Substituents on the pyrrole ring can significantly affect the electronic and steric properties of the molecule. For example, the introduction of electron-donating groups can enhance the electron-accepting nature of the dione moiety .

Chemical Reactions Analysis

Pyrrole-2,5-dione derivatives can participate in various chemical reactions, including Diels-Alder reactions as dienophiles , and they can be polymerized electrochemically . Their reactivity is influenced by the substituents on the pyrrole ring, which can either activate or deactivate the compound towards different types of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole-2,5-dione derivatives are influenced by their molecular structure. These compounds are often deeply colored, indicating the presence of extended conjugation and potential for use in dye and pigment applications . They can also exhibit photoluminescence, which makes them candidates for electronic applications . The introduction of various substituents can improve solubility in organic solvents, which is crucial for processing and application in different fields . The electron-accepting properties of the dione moiety make these compounds potential candidates for use as organic semiconductors or in other electronic devices .

Scientific Research Applications

Dye Development and Optical Properties

The chemical under discussion falls into the category of diketopyrrolopyrroles (DPPs), which are known for their wide applications as high-quality pigments. DPPs exhibit significant changes in both linear and nonlinear optical properties when their chromophore is extended, leading to a strong bathochromic shift in absorption and an increase in the two-photon absorption cross-section. Their straightforward synthesis, combined with stability and near-unity fluorescence quantum yield, makes them attractive for various real-world applications, including field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging (Grzybowski & Gryko, 2015).

Electronic Devices

Conjugated polymers containing DPP and its analogs, such as 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP), benzodipyrrolidone (BDP), and naphthodipyrrolidone (NDP), have shown potential in electronic device applications. These high-performance electron-deficient pigments, due to their distinct optical and electrochemical characteristics, are promising for high-performance electronic devices. The synthesis, properties, and device performance of polymers containing these pigments have been reviewed, with the goal of providing a theoretical scaffold for designing D–A type conjugated polymers (Deng et al., 2019).

Biodegradation

In the context of biodegradation and environmental fate, the discussion extends to compounds like ethyl tert-butyl ether (ETBE), although not directly related to the compound , it provides insight into the biodegradation processes relevant for a range of synthetic organic compounds. Microorganisms capable of degrading ETBE have been identified, which can metabolize it aerobically as a carbon and energy source or via cometabolism. The biodegradation pathway includes the formation of several intermediates, underlining the complexity of microbial interactions with synthetic compounds (Thornton et al., 2020).

properties

IUPAC Name

1-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O7/c19-13-1-2-14(20)17(13)5-7-23-9-11-25-12-10-24-8-6-18-15(21)3-4-16(18)22/h1-4H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRSKXCXEFLTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391539
Record name 1,11-BIS-MALEIMIDO-(PEO)4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione

CAS RN

960257-46-9
Record name 1,11-BIS-MALEIMIDO-(PEO)4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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